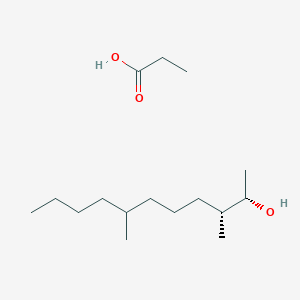
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is an organic compound that features a unique combination of a secondary alcohol and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve high yields and enantioselectivity. The reaction is typically conducted in a continuous flow reactor to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the corresponding alkyl halides.
Aplicaciones Científicas De Investigación
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The secondary alcohol group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- 3,7-dimethylundecanoic acid
Uniqueness
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
207351-70-0 |
|---|---|
Fórmula molecular |
C16H34O3 |
Peso molecular |
274.44 g/mol |
Nombre IUPAC |
(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid |
InChI |
InChI=1S/C13H28O.C3H6O2/c1-5-6-8-11(2)9-7-10-12(3)13(4)14;1-2-3(4)5/h11-14H,5-10H2,1-4H3;2H2,1H3,(H,4,5)/t11?,12-,13+;/m1./s1 |
Clave InChI |
SLAOPQSMGZESHU-VHBLZNKNSA-N |
SMILES isomérico |
CCCCC(C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
SMILES canónico |
CCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


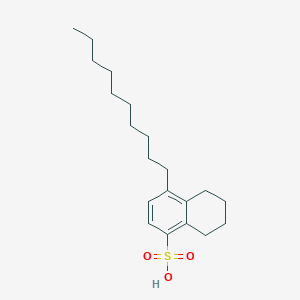
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
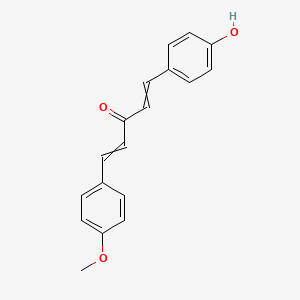
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
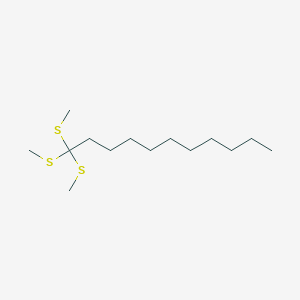
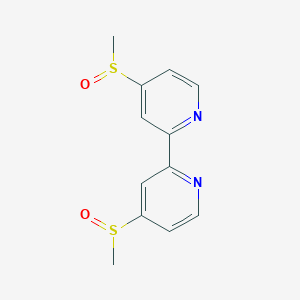
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)

